Cas no 13341-40-7 (2-(2-pyridyl-2-vinyl)pyridine, trans)
2-(2-pyridyl-2-vinyl)pyridine, trans Chemical and Physical Properties
Names and Identifiers
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- 2-(2-pyridyl-2-vinyl)pyridine, trans
- Pyridine,2,2'-(1,2-ethenediyl)bis-(E)-
- (E)-1,2-Bis(2-pyridinyl)ethene
- (E)-1,2-Di(2-pyridyl)ethene
- 2,2'-[(E)-Vinylene]dipyridine
- 2-[2-(2-pyridinyl)vinyl]pyridine
- 2-[(E)-2-pyridin-2-ylethenyl]pyridine
- 2-(2-Pyridyl-2-vinyl)pyridine, trans-
- 2,2'-[(E)-Ethene-1,2-diyl]bispyridine
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- Inchi: InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+
- InChI Key: HKEOCEQLCZEBMK-BQYQJAHWSA-N
- SMILES: C1=CC=NC(=C1)/C=C/C2=CC=CC=N2
Computed Properties
- Exact Mass: 182.0845
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 25.78
2-(2-pyridyl-2-vinyl)pyridine, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1131-1G |
(E)-1,2-Di(pyridin-2-yl)ethene |
13341-40-7 | >98.0%(GC)(T) | 1g |
¥490.00 | 2024-04-17 |
2-(2-pyridyl-2-vinyl)pyridine, trans Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(2-pyridyl-2-vinyl)pyridine, trans
Comprehensive Guide to 2-(2-Pyridyl-2-Vinyl)Pyridine, Trans (CAS No. 13341-40-7)
2-(2-Pyridyl-2-vinyl)pyridine, trans (CAS No. 13341-40-7) is a versatile organic compound widely studied for its unique structural and electronic properties. This heterocyclic compound features two pyridine rings connected by a trans-vinyl bridge, making it a valuable building block in coordination chemistry, material science, and pharmaceutical research. Its conjugated system and chelating ability have sparked interest in applications ranging from luminescent materials to catalysis.
Recent advancements in organic electronics have highlighted the potential of 2-(2-pyridyl-2-vinyl)pyridine, trans as a ligand precursor for metal-organic frameworks (MOFs) and photovoltaic devices. Researchers are particularly intrigued by its fluorescence properties, which are tunable through modifications of its molecular structure. The compound's rigid planar geometry also makes it suitable for designing molecular sensors, addressing growing demands in environmental monitoring and biomedical diagnostics.
From a synthetic perspective, CAS No. 13341-40-7 is typically prepared via cross-coupling reactions or Wittig olefination, with the trans-configuration being favored due to thermodynamic stability. Its solubility in polar solvents and thermal stability (up to 200°C) facilitate its integration into various nanostructured materials. Notably, the compound's π-π stacking behavior has been exploited in the development of organic semiconductors, aligning with the global push toward sustainable energy solutions.
In the context of drug discovery, derivatives of 2-(2-pyridyl-2-vinyl)pyridine have shown promise as kinase inhibitors and antimicrobial agents. The pyridine-vinyl-pyridine scaffold offers multiple sites for functionalization, enabling targeted modifications to enhance bioavailability or selectivity. This adaptability resonates with current trends in personalized medicine and computational drug design, where researchers frequently search for structure-activity relationships (SAR) of such frameworks.
Environmental scientists have also explored trans-2-(2-pyridyl-2-vinyl)pyridine for its potential in heavy metal sequestration, leveraging its nitrogen donor atoms to bind toxic ions. This application gains relevance amid increasing concerns about water pollution and the need for cost-effective remediation technologies. Additionally, its non-toxic degradation products align with green chemistry principles, a hot topic in industrial and academic circles.
For analytical chemists, CAS 13341-40-7 serves as a reference standard in HPLC and mass spectrometry due to its distinct UV-Vis absorption peaks (λmax ~270 nm and 340 nm). The compound's chromophoric properties are frequently discussed in forums focusing on spectroscopic techniques or method validation. Its proton NMR signature (δ 7.2–8.8 ppm for aromatic protons) further aids in structural verification, a common challenge in organic synthesis workflows.
Looking ahead, innovations in catalytic C-H activation could unlock new pathways to functionalize 2-(2-pyridyl-2-vinyl)pyridine more efficiently. The compound's role in supramolecular chemistry—especially in constructing self-assembled monolayers (SAMs)—continues to attract attention from nanotechnology enthusiasts. As industries seek multifunctional materials for optoelectronic devices, this molecule's structure-property correlations remain a rich area for investigation.
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